molecular formula C4H8N2O2 B13258651 3-Hydroxyazetidine-3-carboxamide

3-Hydroxyazetidine-3-carboxamide

Cat. No.: B13258651
M. Wt: 116.12 g/mol
InChI Key: LZWGHYSWPAKPQY-UHFFFAOYSA-N
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Description

3-Hydroxyazetidine-3-carboxamide is a heterocyclic compound that features a four-membered azetidine ring with a hydroxyl group and a carboxamide group attached. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyazetidine-3-carboxamide can be achieved through various methods. One common approach involves the hydrogenation of 1-(Diphenylmethyl)-3-hydroxyazetidine-3-carboxamide using 20 wt% palladium hydroxide on carbon in methanol at 40 psi . Another method includes the photochemical flow synthesis of 3-hydroxyazetidines via a Norrish-Yang cyclization of a simple acyclic 2-amino ketone precursor .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of photochemical flow synthesis suggests potential for industrial applications. The high reproducibility and short residence times of the flow process enable easy scaling of the transformation, allowing access to these valuable chemical entities at synthetically useful multi-gram scales .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyazetidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be hydrogenated using palladium hydroxide on carbon .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation of 1-(Diphenylmethyl)-3-hydroxyazetidine-3-carboxamide yields this compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Hydroxyazetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, the compound’s structure suggests potential interactions with enzymes and receptors involved in various biochemical processes .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-Hydroxyazetidine-3-carboxamide stands out due to its unique structural features, including the presence of both a hydroxyl group and a carboxamide group on the azetidine ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

3-hydroxyazetidine-3-carboxamide

InChI

InChI=1S/C4H8N2O2/c5-3(7)4(8)1-6-2-4/h6,8H,1-2H2,(H2,5,7)

InChI Key

LZWGHYSWPAKPQY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C(=O)N)O

Origin of Product

United States

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